![molecular formula C7H15NOS B2556219 3-methylsulfanyl-N-propan-2-ylpropanamide CAS No. 1342484-88-1](/img/structure/B2556219.png)
3-methylsulfanyl-N-propan-2-ylpropanamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Scientific Research Applications
Anticancer Activity and Synthesis
Research into similar sulfanyl propanamides has shown potential in anticancer applications. For instance, a study on the synthesis and anticancer activity of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides demonstrated significant antiproliferative activity against human cancer cell lines. These compounds were synthesized through a Michael reaction and showed IC50 values indicating potent activity against HCT-116 and MCF-7 cell lines, suggesting a promising scaffold for anticancer drug development (El Rayes et al., 2019).
Material Science and Microencapsulation
In material science, derivatives of propanamides have been used in the preparation of polyurea microcapsules for controlled release applications. A study involving the interfacial polymerization of isocyanate and chitosan oligosaccharide highlighted the potential of these compounds in developing biological pesticides, growth regulators, and fertilizers due to their encapsulation efficiency and slow-release behavior (Yu et al., 2021).
Inflammation Inhibition
Another study explored N-pyridinyl(methyl)indolylpropanamides as topical and systemic inflammation inhibitors, acting as non-acidic NSAIDs. These compounds, particularly one potent variant, showed higher activity levels than ibuprofen in a TPA-induced mouse ear swelling assay, indicating their potential as new inflammation inhibitors (Dassonville et al., 2008).
Immunomodulation
Synthetic efforts to produce N-pyridinyl(methyl)-indol-3-ylpropanamides yielded compounds with promising immunosuppressive activities. Among the synthesized compounds, some showed significant inhibition of murine T proliferation in vitro, highlighting their potential as novel immunosuppressive agents (Carbonnelle et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methylsulfanyl-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-6(2)8-7(9)4-5-10-3/h6H,4-5H2,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGCSSKGUMKGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1342484-88-1 |
Source
|
Record name | 3-(methylsulfanyl)-N-(propan-2-yl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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